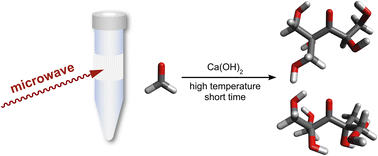Preferential formation of specific hexose and heptose in the formose reaction under microwave irradiation†
RSC Advances Pub Date: 2023-01-30 DOI: 10.1039/D2RA07249A
Abstract
To realize sustainable societies, the production of organic compounds not based on fossil resources should be developed. Thus, C1 chemistry, utilizing one-carbon compounds as starting materials, has been of increasing importance. In particular, the formose reaction is promising because the reaction produces sugars (monosaccharides) from formaldehyde under basic conditions. On the other hand, since microwave (MW) induces the rotational motion of molecules, MW irradiation often improves the selectivity and efficiency of reactions. In this study, the formose reaction under MW irradiation was thus investigated under various conditions. The formose reaction proceeded very fast using 1.0 mol per kg formaldehyde and 55 mmol per kg calcium hydroxide (Ca(OH)2) as a catalyst at a high set temperature (150 °C) for a short time (1 min) to form preferentially specific hexose and heptose. The major products were isolated by thin layer chromatography and characterized by mass spectroscopy and NMR. These characterization data elucidated that the hexose and heptose were 2-hydroxymethyl-1,2,4,5-tetrahydroxy-3-pentanone (C6*) and 2,4-bis(hydroxymethyl)-1,2,4,5-tetrahydroxy-3-pentanone (C7*), respectively. On the basis of these observations, as well as density functional theory calculations, a plausible reaction pathway was also discussed; once 1,3-dihydroxyacetone is formed, consecutive aldol reactions favorably occur to form C6* and C7*.

Recommended Literature
- [1] CoxFeyN nanoparticles decorated on graphene sheets as high-performance electrocatalysts for the oxygen evolution reaction†
- [2] Computational and experimental comparison of diphosphane and diene ligands in the Rh-catalysed carboxylation of organoboron compounds with CO2†
- [3] Simultaneous determination of deuterium-labeled ergosterol and brassicasterol in stroke-prone spontaneously hypertensive rats by ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry†
- [4] Synthesis and solution thermodynamic study of rigidified and functionalised EGTA derivatives†
- [5] Construction of 2,3,4,5-tetrahydro-1,2,4-triazines via [4 + 2] cycloaddition of α-halogeno hydrazones to imines†
- [6] Cp*Rh(iii)-catalyzed C(sp3)–H alkylation of 8-methylquinolines in aqueous media†
- [7] Synthesis and characterization of metal–organic framework/biomass-derived CoSe/C@C hierarchical structures with excellent sodium storage performance†
- [8] Front cover
- [9] In situ analysis of liposome hard and soft protein corona structure and composition in a single label-free workflow†
- [10] Structures and dynamic properties of the LiPF6 electrolytic solution under electric fields – a theoretical study†










